molecular formula C6H2BrCl2N3 B13476205 1-Azido-4-bromo-2,5-dichlorobenzene

1-Azido-4-bromo-2,5-dichlorobenzene

Katalognummer: B13476205
Molekulargewicht: 266.91 g/mol
InChI-Schlüssel: IHIPOZGNJWTQOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azido-4-bromo-2,5-dichlorobenzene is an organic compound with the molecular formula C6H2BrCl2N3 It is a derivative of benzene, characterized by the presence of azido, bromo, and dichloro substituents on the benzene ring

Vorbereitungsmethoden

The synthesis of 1-Azido-4-bromo-2,5-dichlorobenzene typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative, followed by reduction to an amine, bromination, and finally azidation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.

Analyse Chemischer Reaktionen

1-Azido-4-bromo-2,5-dichlorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Azido-4-bromo-2,5-dichlorobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Azido-4-bromo-2,5-dichlorobenzene involves its ability to participate in various chemical reactions due to the presence of reactive azido and bromo groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the generation of bioactive compounds. The pathways involved often depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

1-Azido-4-bromo-2,5-dichlorobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C6H2BrCl2N3

Molekulargewicht

266.91 g/mol

IUPAC-Name

1-azido-4-bromo-2,5-dichlorobenzene

InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H

InChI-Schlüssel

IHIPOZGNJWTQOG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.